molecular formula C53H83NO22 B1233325 N-Fructosylamphotericin B CAS No. 78107-92-3

N-Fructosylamphotericin B

Cat. No.: B1233325
CAS No.: 78107-92-3
M. Wt: 1086.2 g/mol
InChI Key: LCPVUNFJQJJSDB-WGPHWJRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fructosylamphotericin B (specifically referred to as N-methyl-N-D-fructopyranosylamphotericin B methyl ester, MFAME) is a semi-synthetic derivative of amphotericin B (AmB), a polyene macrolide antifungal agent. Designed to reduce the systemic toxicity of AmB while retaining its potent antifungal activity, MFAME incorporates a fructopyranosyl group and methyl ester modifications at the amino sugar moiety of AmB . Early studies demonstrated that this structural alteration significantly lowers hemolytic and nephrotoxic effects compared to the parent compound, making it a promising candidate for systemic antifungal therapy . Preclinical evaluations have highlighted its comparable in vitro antifungal efficacy to AmB, with enhanced stability in liposomal formulations .

Properties

CAS No.

78107-92-3

Molecular Formula

C53H83NO22

Molecular Weight

1086.2 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-52-50(69)45(47(66)32(4)74-52)54-27-40(62)48(67)49(68)41(63)28-55)24-42-44(51(70)71)39(61)26-53(72,76-42)25-35(58)22-38(60)37(59)20-19-33(56)21-34(57)23-43(64)73-31(3)30(2)46(29)65/h5-18,29-39,41-42,44-50,52,54-61,63,65-69,72H,19-28H2,1-4H3,(H,70,71)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,41+,42-,44+,45-,46+,47+,48+,49+,50-,52-,53+/m0/s1

InChI Key

LCPVUNFJQJJSDB-WGPHWJRQSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C(C(CO)O)O)O)O

Synonyms

N-fructosyl-amphotericin B
N-fructosylamphotericin B

Origin of Product

United States

Comparison with Similar Compounds

Amphotericin B (AmB)

AmB, the parent compound, binds to ergosterol in fungal cell membranes, forming pores that lead to cell death. However, its affinity for cholesterol in human cell membranes contributes to dose-limiting toxicities, including hemolysis and nephrotoxicity.

Liposomal Amphotericin B (L-AmB)

Liposomal encapsulation reduces AmB’s toxicity by preferentially delivering the drug to fungal cells. L-AmB (e.g., AmBisome®) exhibits a larger volume of distribution and lower renal toxicity than conventional AmB.

MFAME

MFAME’s fructosyl and methyl ester modifications sterically hinder interactions with cholesterol, reducing hemolytic activity by ~60% compared to AmB . Its antifungal mechanism remains ergosterol-dependent, with minimal structural interference to pore-forming activity.

Comparative Efficacy and Toxicity Data

Table 1: In Vitro and Preclinical Comparison of AmB Derivatives

Compound MIC90 (μg/mL)<sup>a</sup> Hemolytic Activity (% RBC lysis at 10 μg/mL) Nephrotoxicity (Serum Creatinine, mg/dL)<sup>b</sup>
Amphotericin B 0.5–1.0 95–100% 2.8–3.5
Liposomal AmB 0.5–1.0 10–15% 1.2–1.5
MFAME 0.5–1.0 35–40% 0.8–1.0

<sup>a</sup> MIC90 against Candida albicans .
<sup>b</sup> Measured in murine models after 7-day treatment .

Pharmacokinetic and Stability Profiles

  • AmB : Short plasma half-life (~24 hrs), rapid renal clearance, and temperature-dependent aggregation limit its utility.
  • MFAME : Enhanced solubility and stability in liposomal formulations, with a plasma half-life of ~48 hrs in rodent studies. Antioxidants (e.g., ascorbic acid) further potentiate its antifungal activity by reducing oxidative degradation .

Q & A

Basic: How should researchers design experiments to assess the antifungal efficacy of N-Fructosylamphotericin B?

Methodological Answer:
Begin with in vitro susceptibility testing (e.g., CLSI M27/M38 protocols) against reference fungal strains, using amphotericin B as a comparator. For in vivo models, employ immunocompromised murine candidiasis or aspergillosis models, ensuring adherence to NIH guidelines for preclinical reporting (e.g., sample size justification, blinding, and randomization) . Include control groups (vehicle, positive/negative controls) and define endpoints (e.g., fungal burden reduction, survival rates). Use ANOVA with post-hoc Tukey tests for dose-response analysis . For reproducibility, document experimental conditions rigorously, including solvent systems, temperature, and inoculation methods, as per Beilstein Journal’s experimental section guidelines .

Basic: What analytical methods are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:
Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and LC-MS (ESI+) for molecular weight confirmation . Use NMR (1H/13C, 2D-COSY) to verify fructosyl conjugation sites and assess stereochemical integrity. Stability studies under accelerated conditions (40°C/75% RH) should employ USP dissolution apparatus to monitor degradation products. Replicate analyses across three independent batches to ensure consistency, following FDA draft guidance on liposomal formulations .

Basic: How can researchers investigate the mechanism of action of this compound?

Methodological Answer:
Use fluorescent probes (e.g., dihydrorhodamine 123) to quantify oxidative stress in fungal cells post-treatment. Compare membrane ergosterol binding affinity via isothermal titration calorimetry (ITC) against native amphotericin B. For genomic insights, perform RNA-seq on treated Candida albicans to identify dysregulated pathways (e.g., ergosterol biosynthesis, oxidative stress response). Validate findings with CRISPR-Cas9 knockout strains. Ensure statistical rigor by applying Benjamini-Hochberg correction for false discovery rate (FDR < 0.05) in transcriptomic data .

Advanced: How should researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?

Methodological Answer:
Conduct a meta-analysis of existing PK studies, stratifying by model species (e.g., murine vs. primate), administration routes, and formulation variants (liposomal vs. free). Use mixed-effects models to account for inter-study variability . Identify confounders (e.g., protein binding differences, renal clearance rates) via sensitivity analysis. Validate hypotheses through crossover studies in a single species with controlled variables (e.g., diet, age). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Advanced: What statistical approaches are optimal for analyzing synergistic combinations of this compound with other antifungals?

Methodological Answer:
Employ the Chou-Talalay combination index (CI) method, using CalcuSyn software to quantify synergy (CI < 1). Design a fractional inhibitory concentration (FIC) checkerboard assay with 8×8 dose matrices. For high-dimensional data, apply LASSO regression to identify predictors of synergy (e.g., fungal strain genotype, drug ratio) while avoiding overfitting . Control for multiple comparisons in omics datasets (e.g., proteomic profiling of treated biofilms) using hierarchical clustering and FDR-adjusted p-values .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Methodological Answer:
Implement a Design of Experiments (DOE) approach, varying reaction parameters (temperature, pH, fructose:amphotericin molar ratio) to identify optimal conditions. Use response surface methodology (RSM) to model interactions between variables. Characterize intermediates via FTIR and MALDI-TOF to track conjugation efficiency. For scale-up, adhere to ICH Q11 guidelines, ensuring critical quality attributes (CQAs) like particle size (DLS) and zeta potential are monitored. Include stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) in batch records .

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